alpha-amylcinnamyl formate, AldrichCPR

Description

Molecular Architecture and Stereochemical Considerations

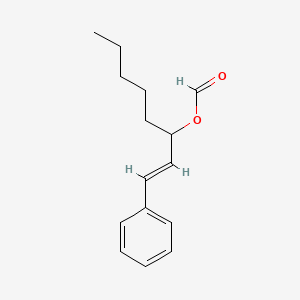

Alpha-amylcinnamyl formate (B1220265) (C15H20O2) is an organic compound characterized by a formate ester group attached to an alpha-amyl substituted cinnamyl alcohol backbone. thegoodscentscompany.com The systematic IUPAC name for the (Z)-isomer of this compound is [(2Z)-2-(phenylmethylidene)heptyl] formate. thegoodscentscompany.comfoodb.ca The structure integrates a benzene (B151609) ring, a conjugated double bond system, and an ester functionality, which are key to its chemical behavior.

The core of the molecule is the cinnamyl group, a 3-phenylprop-2-en-1-yl moiety. A significant feature is the substitution at the alpha-carbon (the carbon atom adjacent to the ester's oxygen atom) with an amyl (pentyl) group. This alkyl chain adds to the molecule's steric bulk and lipophilicity.

Stereochemistry is a critical aspect of alpha-amylcinnamyl formate's molecular identity. The presence of a carbon-carbon double bond in the cinnamyl structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)- and (Z)-alpha-amylcinnamyl formate. thegoodscentscompany.com The commercial product is often a mixture of these isomers. thegoodscentscompany.com This isomerism can influence the molecule's physical properties and its interaction with biological systems.

Interactive Table of Physical and Chemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C15H20O2 | thegoodscentscompany.com |

| Molecular Weight | 232.32 g/mol | thegoodscentscompany.com |

| CAS Number | 7493-79-0 | thegoodscentscompany.comfoodb.ca |

| Appearance | Colorless clear liquid (estimated) | thegoodscentscompany.com |

| Specific Gravity | 0.980 to 0.999 @ 25°C | thegoodscentscompany.com |

| Refractive Index | 1.516 to 1.526 @ 20°C | thegoodscentscompany.com |

| Boiling Point | 328 to 329 °C @ 760 mm Hg | |

| Flash Point | 305 °F (151.67 °C) | thegoodscentscompany.com |

| Water Solubility | 0.0059 g/L (predicted) | foodb.ca |

| logP (Octanol/Water Partition Coefficient) | 4.62 (predicted) | foodb.ca |

Position within the Cinnamyl Ester Class

Alpha-amylcinnamyl formate is a member of the cinnamyl ester family. These compounds are esters of cinnamyl alcohol and various carboxylic acids. wikipedia.org A well-known member of this class is cinnamyl acetate (B1210297), where the ester group is derived from acetic acid rather than formic acid. wikipedia.orgnih.gov Cinnamyl esters are characterized by the cinnamyl group, which imparts a degree of rigidity and specific reactivity due to the phenyl ring and the adjacent double bond. wikipedia.org

The general structure of a cinnamyl ester allows for wide variability in the esterifying acid and in substitutions on the cinnamyl backbone. In the case of alpha-amylcinnamyl formate, the formate group (derived from formic acid) is the simplest esterifying group, while the alpha-amyl substitution provides significant steric and electronic modification compared to the unsubstituted cinnamyl alcohol. This substitution influences the compound's physical properties, such as its boiling point and solubility.

The metabolism of cinnamyl esters, like cinnamyl acetate, typically involves hydrolysis by carboxylesterases to form cinnamyl alcohol, which is then further metabolized. wikipedia.org This general pathway is likely applicable to other members of this class, including alpha-amylcinnamyl formate.

Significance as a Model Compound for Chemical Investigations

While alpha-amylcinnamyl formate is primarily recognized for its use as a fragrance and flavoring agent, its structure presents several features that make it a useful model for fundamental chemical studies. thegoodscentscompany.com The interplay between the aromatic ring, the conjugated system, and the ester functional group provides a platform for investigating electronic effects and reaction mechanisms.

The presence of both (E) and (Z) isomers allows for comparative studies on the influence of stereochemistry on physical properties and reactivity. thegoodscentscompany.com The alpha-amyl group introduces steric hindrance that can be studied to understand its impact on reaction kinetics and pathways, particularly in reactions involving the double bond or the ester functionality.

Although specific studies detailing the use of alpha-amylcinnamyl formate as a model compound are not widely published, the broader class of cinnamyl derivatives is a subject of research. wikipedia.org For instance, the synthesis and properties of novel cinnamate (B1238496) esters have been explored to understand the relationship between molecular structure and physical properties like liquid crystallinity. The well-defined structure of alpha-amylcinnamyl formate makes it a suitable candidate for similar investigations into structure-property relationships.

Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

[(E)-1-phenyloct-1-en-3-yl] formate |

InChI |

InChI=1S/C15H20O2/c1-2-3-5-10-15(17-13-16)12-11-14-8-6-4-7-9-14/h4,6-9,11-13,15H,2-3,5,10H2,1H3/b12-11+ |

InChI Key |

PULNKJHBRAQWEJ-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCCC(/C=C/C1=CC=CC=C1)OC=O |

Canonical SMILES |

CCCCCC(C=CC1=CC=CC=C1)OC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Pathways

Established Organic Synthesis Routes for Alpha-Amylcinnamyl Formate (B1220265)

The synthesis of alpha-amylcinnamyl formate can be approached through several established organic chemistry routes. These methods primarily involve the direct esterification of its corresponding alcohol or a multi-step process beginning with the synthesis of its aldehyde precursor.

Direct Esterification Reactions

Direct esterification represents a primary method for the synthesis of alpha-amylcinnamyl formate. This involves the reaction of alpha-amylcinnamyl alcohol with formic acid.

One of the most fundamental methods for this transformation is the Fischer esterification , where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water, a byproduct, is removed as it forms. masterorganicchemistry.comathabascau.ca

Another notable method is the Steglich esterification , which is a milder approach that can be advantageous for sensitive substrates. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). cmu.ac.thnih.gov The Steglich method has been shown to produce nearly quantitative yields for similar cinnamyl esters. cmu.ac.th A greener modification of the Steglich esterification has been developed using acetonitrile (B52724) as a solvent, which allows for high yields in a shorter reaction time. nih.gov

The reaction of formic acid with an acetic anhydride (B1165640) mixture has also been investigated for the esterification of alcohols, leading to the formation of formates. researchgate.net

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alpha-amylcinnamyl alcohol, Formic acid, Acid catalyst (e.g., H₂SO₄) | Equilibrium-driven; often requires excess alcohol or water removal. masterorganicchemistry.comathabascau.ca |

| Steglich Esterification | Alpha-amylcinnamyl alcohol, Formic acid, Coupling agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Milder conditions; high yields. cmu.ac.thnih.gov |

| Formic Acid/Acetic Anhydride | Alpha-amylcinnamyl alcohol, Formic acid/acetic anhydride mixture | Can produce a mixture of formate and acetate (B1210297) esters. researchgate.net |

Precursor Synthesis and Transformation

A multi-step approach to alpha-amylcinnamyl formate involves the initial synthesis of its precursors, namely alpha-amyl cinnamaldehyde (B126680) and its subsequent reduction to alpha-amylcinnamyl alcohol.

Alpha-amyl cinnamaldehyde is commercially synthesized via a Claisen-Schmidt condensation , which is a type of crossed aldol (B89426) condensation. thegoodscentscompany.comforeverest.net This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with heptanal. thegoodscentscompany.comforeverest.net

A common industrial method utilizes potassium hydroxide (B78521) as the catalyst in a solvent such as ethylene (B1197577) glycol. thegoodscentscompany.comforeverest.net Research has also explored greener synthesis routes using recyclable phase transfer catalysts like cetyltrimethylammonium bromide (CTAB) in an aqueous sodium hydroxide solution, which can lead to high selectivity for the desired cross-aldol product.

| Reactants | Catalyst | Solvent | Key Findings |

| Benzaldehyde, Heptanal | Potassium Hydroxide | Ethylene Glycol | Established industrial method. thegoodscentscompany.comforeverest.net |

| Benzaldehyde, Heptanal | Sodium Hydroxide / CTAB | Water | Greener approach with catalyst recyclability and high selectivity. |

The conversion of alpha-amyl cinnamaldehyde to alpha-amylcinnamyl alcohol is a critical reduction step. The selective reduction of the aldehyde group while preserving the carbon-carbon double bond is a key challenge.

Various methods have been explored for the selective hydrogenation of α,β-unsaturated aldehydes like cinnamaldehyde. Catalytic transfer hydrogenation using ethanol (B145695) as a hydrogen donor over alumina-supported catalysts has shown high conversion and selectivity. researchgate.net The use of nanometric alkali metal hydrides has also been reported for the highly selective reduction of cinnamaldehyde to cinnamyl alcohol. researchgate.net

For the reduction of esters to primary alcohols, catalytic hydrogenation is a common industrial method, often employing copper-chromium catalysts at high temperatures and pressures. youtube.com However, for more sensitive substrates, homogeneous catalysts, such as ruthenium and manganese complexes with aminophosphine (B1255530) ligands, have been developed to operate under milder conditions. youtube.com

| Starting Material | Reducing Agent/Catalyst | Product | Noteworthy Aspects |

| Alpha-amyl cinnamaldehyde | Catalytic Transfer Hydrogenation (e.g., over Al₂O₃) | Alpha-amylcinnamyl alcohol | High conversion and selectivity. researchgate.net |

| Alpha-amyl cinnamaldehyde | Nanometric Alkali Metal Hydrides | Alpha-amylcinnamyl alcohol | High selectivity under mild conditions. researchgate.net |

| Ester of a related acid | Catalytic Hydrogenation (e.g., Copper-Chromium) | Corresponding primary alcohol | Industrial method, often requires harsh conditions. youtube.com |

| Ester of a related acid | Homogeneous Catalysts (e.g., Ru, Mn complexes) | Corresponding primary alcohol | Milder conditions suitable for sensitive substrates. youtube.com |

Catalytic Approaches in Formate Synthesis

Catalysis plays a crucial role in developing efficient and environmentally benign methods for formate ester synthesis.

Homogeneous Catalysis

Homogeneous catalysts offer high selectivity and can operate under mild reaction conditions, making them attractive for fine chemical synthesis. nih.gov Simple zinc(II) salts have been shown to be effective homogeneous catalysts for the esterification of fatty acids with long-chain alcohols. nih.gov These catalysts are soluble in the hot reaction mixture and can be recovered and recycled upon cooling. nih.gov

The decarbonylation of formate esters can also be achieved using homogeneous catalysts like Vaska's compound. acs.org While this is the reverse reaction, understanding the mechanism provides insights into the stability and reactivity of formate esters.

Enzymatic catalysis offers a green and highly selective alternative. Immobilized lipases, such as Novozym 435, have been successfully used for the synthesis of formate esters like phenethyl formate and octyl formate from formic acid and the corresponding alcohol. nih.govmdpi.commdpi.com These enzymatic methods often achieve high conversion yields under mild conditions and allow for catalyst reuse. nih.govmdpi.commdpi.com

| Catalyst Type | Example Catalyst | Application | Advantages |

| Metal Salts | Zinc(II) salts (e.g., ZnO) | Esterification of fatty acids | Recyclable, effective for long-chain alcohols. nih.gov |

| Organometallic Complexes | Vaska's Compound | Decarbonylation of formate esters | Provides mechanistic insights. acs.org |

| Enzymes | Immobilized Lipase (B570770) (e.g., Novozym 435) | Esterification with formic acid | High selectivity, mild conditions, environmentally friendly, reusable. nih.govmdpi.commdpi.com |

Heterogeneous Catalysis

The synthesis of α-amylcinnamyl formate is not directly detailed in readily available literature; however, the synthesis of its immediate precursor, α-amylcinnamyl alcohol, and related acetals provides a strong basis for understanding the potential role of heterogeneous catalysis. A key industrial synthesis of α-amylcinnamaldehyde, the precursor to the alcohol, involves the aldol condensation of benzaldehyde and n-heptanal. thegoodscentscompany.com This reaction is often catalyzed by a base such as potassium hydroxide in a solvent like ethylene glycol. thegoodscentscompany.com

Heterogeneous catalysts offer significant advantages in chemical processes, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. In a related synthesis, a patent describes the preparation of α-amyl cinnamic aldehyde dimethyl acetal (B89532) using a solid acid catalyst. google.com This method employs silica (B1680970) gel loaded with various metal sulfates, such as zirconium sulfate, ferric sulfate, cesium sulfate, or cerous sulfate, to catalyze the reaction between α-amyl cinnamaldehyde and methanol. google.com The reaction proceeds at a controlled temperature of 80-120°C, and after several hours, the product is isolated through washing, stratification, and fractionation. google.com This demonstrates the applicability of solid-supported catalysts in transformations involving the α-amylcinnamaldehyde backbone.

While the direct heterogeneous catalytic esterification of α-amylcinnamyl alcohol with formic acid to yield α-amylcinnamyl formate is not explicitly documented, the principles of solid acid catalysis are well-established for ester synthesis. It is plausible that a similar silica-supported acid catalyst or other solid acid catalysts like zeolites or ion-exchange resins could effectively catalyze this transformation, offering a cleaner and more sustainable alternative to homogeneous acid catalysts.

Chemo-Enzymatic and Biocatalytic Synthesis Routes

The application of enzymes in chemical synthesis, or chemo-enzymatic synthesis, has gained significant traction due to the high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions offered by biocatalysts. researchgate.netresearchgate.net While a direct chemo-enzymatic synthesis of α-amylcinnamyl formate is not described, the synthesis of related cinnamyl esters, such as cinnamyl acetate, provides a strong precedent.

The enzymatic synthesis of cinnamyl esters is often achieved through the transesterification of cinnamyl alcohol. figshare.comresearchgate.net Lipases and esterases are the primary enzymes employed for this purpose. figshare.com For instance, a novel esterase from Acinetobacter hemolyticus, expressed in Escherichia coli, has been shown to be a highly effective whole-cell catalyst for the production of cinnamyl acetate. figshare.com Under optimized conditions, using vinyl acetate as the acyl donor, a conversion of cinnamyl alcohol up to 97.1% was achieved within two hours. figshare.com This highlights the potential for using whole-cell biocatalysts, which can reduce production costs by eliminating the need for enzyme purification. figshare.com

Furthermore, research on the functional expression of a methanol-stable esterase from Geobacillus subterraneus has demonstrated the successful biocatalytic synthesis of cinnamyl acetate in a solvent-free system. researchgate.net Mutant enzymes have been developed with improved thermal stability and catalytic efficiency, achieving a 99.40% conversion rate for the synthesis of cinnamyl acetate. researchgate.net

These examples strongly suggest that a similar chemo-enzymatic approach could be developed for the synthesis of α-amylcinnamyl formate. This would likely involve the use of a suitable lipase or esterase to catalyze the reaction between α-amylcinnamyl alcohol and a formate ester, such as ethyl formate or methyl formate, as the acyl donor. The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling. researchgate.net

A two-step chemo-enzymatic method has been proposed for the synthesis of oxygenated propenylbenzene derivatives, which involves lipase-catalyzed epoxidation followed by epoxide hydrolysis to form diols. frontiersin.org This indicates the versatility of enzymatic methods in modifying complex organic molecules.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fragrance ingredients to minimize environmental impact. nih.gov This includes the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign catalysts and solvents.

The biocatalytic production of cinnamyl alcohol, the precursor to α-amylcinnamyl formate, from renewable resources is a prime example of green chemistry in action. nih.govresearchgate.net A three-step biocatalytic cascade has been developed to produce cinnamyl alcohol from L-phenylalanine, a fermentation product. nih.govresearchgate.net This cascade utilizes a phenylalanine ammonia (B1221849) lyase (PAL), a carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH). nih.gov This process can be integrated into a metabolically engineered strain of Escherichia coli that overproduces L-phenylalanine, using glycerol (B35011) and glucose as carbon sources. nih.govresearchgate.net This approach represents a significant step towards a bio-based production route for cinnamyl derivatives.

The use of heterogeneous catalysts, as discussed in section 2.2.2, also aligns with green chemistry principles by simplifying catalyst separation and enabling recycling, thus reducing waste. Similarly, the chemo-enzymatic routes described in section 2.3 offer a greener alternative to traditional chemical synthesis. Biocatalysis often occurs in aqueous media or solvent-free systems under mild conditions, reducing the need for harsh reagents and organic solvents. researchgate.net The high selectivity of enzymes also minimizes the formation of by-products, leading to cleaner reaction profiles and higher atom economy.

The development of one-pot sequential chemo-enzymatic methods, where chemical and enzymatic reactions are performed in the same reactor, further enhances the sustainability of synthetic processes. nih.gov Such an approach for the synthesis of α-amylcinnamyl formate could involve an initial chemical step to produce the alcohol, followed by an in-situ enzymatic esterification, minimizing workup and purification steps.

The table below summarizes the key enzymes and catalysts involved in the synthesis of precursors and related compounds to α-amylcinnamyl formate.

| Catalyst/Enzyme | Reaction Type | Substrate(s) | Product(s) | Reference(s) |

| Silica gel supported metal sulfates | Acetal formation | α-Amyl cinnamaldehyde, Methanol | α-Amyl cinnamic aldehyde dimethyl acetal | google.com |

| Esterase (from Acinetobacter hemolyticus) | Transesterification | Cinnamyl alcohol, Vinyl acetate | Cinnamyl acetate | figshare.com |

| Esterase (from Geobacillus subterraneus) | Transesterification | Cinnamyl alcohol | Cinnamyl acetate | researchgate.net |

| Phenylalanine ammonia lyase (PAL) | Deamination | L-Phenylalanine | Cinnamic acid | nih.govresearchgate.net |

| Carboxylic acid reductase (CAR) | Reduction | Cinnamic acid | Cinnamaldehyde | nih.govresearchgate.net |

| Alcohol dehydrogenase (ADH) | Reduction | Cinnamaldehyde | Cinnamyl alcohol | nih.govresearchgate.net |

| Lipase B from Candida antarctica | Epoxidation | Isosafrole | Isosafrole epoxide | frontiersin.org |

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Techniques for Molecular Fingerprinting

Spectroscopic methods are indispensable for the detailed characterization of organic molecules like alpha-amylcinnamyl formate (B1220265). By probing the interaction of electromagnetic radiation with the molecule, these techniques reveal a wealth of information about its functional groups, bonding arrangements, and atomic environments.

Vibrational Spectroscopy: Infrared (IR) and Attenuated Total Reflectance–Infrared (ATR–IR) Spectroscopic Analysis

Infrared (IR) spectroscopy, including the Attenuated Total Reflectance (ATR-IR) sampling technique, is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of alpha-amylcinnamyl formate is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.

The key functional groups in alpha-amylcinnamyl formate are the ester group, the aromatic ring, and the aliphatic chain. The presence of these groups gives rise to characteristic absorption bands in the IR spectrum. The carbonyl (C=O) stretch of the ester is a prominent feature, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are expected in the 1000-1300 cm⁻¹ range. The aromatic ring is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic portions of the molecule, the amyl group, exhibit C-H stretching vibrations just below 3000 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for alpha-Amylcinnamyl Formate

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Alkane | 2850 - 2960 |

| C=O Stretch | Ester | 1720 - 1740 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-O Stretch | Ester | 1000 - 1300 |

This table is based on generally accepted ranges for the indicated functional groups.

Raman Spectroscopy for Molecular Structure Determination

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For alpha-amylcinnamyl formate, Raman spectroscopy can be used to further confirm the presence of the aromatic ring and the carbon-carbon double bond in the cinnamyl moiety. nih.gov Aromatic ring stretching vibrations typically give rise to strong Raman signals. The non-polar C=C bond of the alkene is also expected to show a distinct Raman peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of alpha-amylcinnamyl formate would show distinct signals for the protons in the aromatic ring, the vinylic proton, the formate proton, and the various protons of the amyl group. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The formate proton (H-C=O) is also a characteristic downfield singlet, usually found between 8.0 and 8.5 ppm. The vinylic proton would likely be a singlet or a narrowly split multiplet in the 6.0-7.0 ppm range. The protons of the amyl group would appear in the upfield region, generally between 0.8 and 4.5 ppm, with their chemical shifts and splitting patterns providing information about their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-175 ppm. The carbons of the aromatic ring would appear between 120 and 140 ppm. The carbons of the amyl group would be found in the upfield region, typically from 10 to 70 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for alpha-Amylcinnamyl Formate

| Atom Type | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H | Formate (CHO) | 8.0 - 8.5 | - |

| C | Carbonyl (C=O) | - | 160 - 175 |

| H | Aromatic | 7.0 - 8.0 | - |

| C | Aromatic | - | 120 - 140 |

| H | Vinylic | 6.0 - 7.0 | - |

| C | Vinylic | - | 110 - 140 |

| H | Alkyl (Amyl group) | 0.8 - 4.5 | - |

| C | Alkyl (Amyl group) | - | 10 - 70 |

This table is based on generally accepted chemical shift ranges for the indicated proton and carbon environments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation pattern serves as a molecular fingerprint.

In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of alpha-amylcinnamyl formate would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (232.32 g/mol ). However, this peak may be weak or absent due to the lability of the ester linkage.

The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For alpha-amylcinnamyl formate, this would correspond to the loss of the formate group (-CHO₂) or the alpha-amylcinnamyl group. The McLafferty rearrangement is another possible fragmentation pathway for the amyl chain. Predicted GC-MS data suggests significant fragments at m/z values of 91 (tropylium ion from the benzyl (B1604629) group), 115, and 145. foodb.ca

Table 4: Predicted Major Fragments in the GC-MS Spectrum of alpha-Amylcinnamyl Formate

| m/z (mass-to-charge ratio) | Putative Fragment Identity |

| 232 | Molecular Ion [M]⁺ |

| 187 | [M - CHO₂]⁺ |

| 145 | [C₁₁H₁₃]⁺ |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

This table is based on predicted fragmentation patterns and may not represent all observed experimental fragments.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of less volatile or thermally labile compounds. Using soft ionization techniques like electrospray ionization (ESI), it is often possible to observe the protonated molecule [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected precursor ion, providing further structural information.

Predicted LC-MS/MS data for alpha-amylcinnamyl formate suggests that in positive ion mode, the protonated molecule [M+H]⁺ at m/z 233 would be a prominent precursor ion. foodb.ca Fragmentation of this ion would likely lead to the loss of formic acid (46 Da), resulting in a major product ion at m/z 187. Further fragmentation of the m/z 187 ion would provide additional structural details. foodb.ca

Chromatographic Separation and Purity Profiling

Chromatographic techniques are fundamental in separating alpha-amylcinnamyl formate from a mixture and assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles in this process.

While specific HPLC methods for the routine analysis of alpha-amylcinnamyl formate are not extensively documented in publicly available literature, methodologies can be inferred from the analysis of similar compounds, such as other cinnamyl esters and related fragrance allergens. A typical HPLC method for a compound of this nature would likely employ a reversed-phase column, such as a C18 or C8, due to the non-polar nature of the molecule.

A suitable mobile phase would likely consist of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. This allows for the effective elution of the non-polar analyte from the column. Detection is often achieved using a UV detector, as the aromatic ring and conjugated double bond in the cinnamyl structure absorb UV light. For instance, in the analysis of alpha-amyrin, a structurally different but also largely non-polar compound, a UV detection wavelength of 206 nm was successfully used. researchgate.net

For the analysis of residual formic acid, a potential precursor or degradation product, ion-exclusion chromatography with a specialized organic acid column and a dilute aqueous acid eluent, such as sulfuric acid, is a common approach. chromforum.org

A hypothetical HPLC method for alpha-amylcinnamyl formate could be summarized as follows:

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical HPLC method based on common practices for similar analytes and is for illustrative purposes.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile fragrance compounds like alpha-amylcinnamyl formate. Given its application in the fragrance industry, GC is essential for profiling its odor characteristics and identifying any volatile impurities. The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase.

A predicted GC-MS spectrum for alpha-amylcinnamyl formate is available, suggesting that it is amenable to GC analysis. foodb.ca In a typical GC-MS analysis, the molecule would be separated on the GC column and then fragmented and detected by the mass spectrometer, providing a unique fragmentation pattern that aids in its identification. For related fragrance allergens, such as alpha-amylcinnamyl alcohol, established GC methods exist. cloudfront.net These methods often utilize columns like a DB-5ms or HP-5ms.

Key volatile components that might be present alongside alpha-amylcinnamyl formate include the parent alcohol, alpha-amylcinnamyl alcohol, and unreacted starting materials or by-products from its synthesis. thegoodscentscompany.com The presence of the parent alcohol is a common consideration in the purity assessment of fragrance esters. thegoodscentscompany.com

A representative GC method for the analysis of alpha-amylcinnamyl formate could be:

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-450 m/z |

This table represents a typical GC method for fragrance analysis and is for illustrative purposes.

Advanced Analytical Standards and Reference Material Characterization

The use of well-characterized analytical standards and reference materials is crucial for the accurate identification and quantification of alpha-amylcinnamyl formate. alfa-chemistry.com An analytical standard is a substance of high purity and known concentration used for calibration and identification. alfa-chemistry.com

For a compound like alpha-amylcinnamyl formate, a certified reference material (CRM) would ideally be used. The characterization of such a standard would involve a battery of analytical tests to confirm its identity and purity. These tests would include techniques like NMR spectroscopy for structural confirmation, as well as HPLC and GC for purity assessment. The certificate of analysis for a reference standard would provide information on its purity, typically determined as a sum of isomers, and might also list levels of specific impurities. chemicalbook.com

While a specific "AldrichCPR" grade for alpha-amylcinnamyl formate was not identified in the available literature, this designation typically refers to a product from Sigma-Aldrich, a major supplier of chemical reagents and reference standards. chemicalbook.com Products from such suppliers are generally accompanied by detailed specifications and analytical data.

Integration of Analytical Data for Comprehensive Structural Confirmation

A single analytical technique is rarely sufficient for the unambiguous structural confirmation of a molecule. Therefore, data from multiple analytical methods must be integrated. For alpha-amylcinnamyl formate, this would involve combining information from chromatographic and spectroscopic analyses.

The process of structural elucidation for a novel ester, for example, involves the separation of the compound followed by spectroscopic analysis to determine its precise structure. nih.gov In the case of alpha-amylcinnamyl formate, the molecular formula is C15H20O2, and its IUPAC name is (2Z)-2-(phenylmethylidene)heptyl formate. foodb.ca

The integrated analytical approach would look something like this:

GC-MS and HPLC Analysis: These techniques would be used to separate the main component and any impurities. The retention times would provide initial identification points when compared to a reference standard.

Mass Spectrometry (MS): The mass spectrum from GC-MS would show the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that reflects the structure of the ester.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester group and the C=C stretch of the aromatic ring and the alkene.

By combining the data from these techniques, a complete and unambiguous structural confirmation of alpha-amylcinnamyl formate can be achieved, ensuring the identity and quality of the compound.

Chemical Reactivity, Stability, and Environmental Transformation Pathways

Hydrolytic Stability and Kinetics of Ester Bond Cleavage

The primary pathway for the degradation of alpha-amylcinnamyl formate (B1220265) in aqueous environments is expected to be the hydrolysis of its ester bond. This reaction involves the cleavage of the ester linkage, yielding alpha-amylcinnamyl alcohol and formic acid. nih.govscentjourner.com

Mechanism and Kinetics: Ester hydrolysis can be catalyzed by both acids and bases, and also proceeds at a neutral pH. dropofodor.comoup.com The reaction rate is significantly influenced by pH and temperature. dropofodor.com Generally, formate esters are less stable and hydrolyze more readily than their acetate (B1210297) or other long-chain carboxylate counterparts. wikipedia.org The process is autocatalytic in neutral medium, as the formic acid produced can lower the pH and catalyze further reaction. jcsp.org.pkresearchgate.net

The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org In environmental conditions where the pH is not extremely acidic or basic, pseudo-first-order kinetics are often observed. Studies on related fragrance esters have shown that the structure of the alcohol moiety can influence the rate of hydrolysis. researchgate.net For alpha-amylcinnamyl formate, the cleavage would regenerate alpha-amylcinnamyl alcohol, a well-known fragrance ingredient, and formic acid. inchem.org

Table 1: General Kinetic Parameters for Hydrolysis of Related Esters

| Ester Type | Condition | Typical Half-life | Reference |

|---|---|---|---|

| Formate Esters | Neutral pH | Hours to Days | oup.com |

| Formate Esters | Acidic pH (pH ≤ 2) | ≤ 8.4 hours | oup.com |

| Fragrance Esters | Alkaline pH | Varies (minutes to hours) | chemrxiv.orgresearchgate.net |

Note: This table presents representative data for analogous compounds to illustrate expected behavior, not specific experimental data for alpha-amylcinnamyl formate.

Oxidative Degradation Mechanisms and Products

Oxidative processes, particularly in the atmosphere or in the presence of oxidizing agents, are expected to target two main sites on the alpha-amylcinnamyl formate molecule: the carbon-carbon double bond and the formate group.

Mechanisms and Products: Studies on analogous 3-phenyl-2-propene compounds, such as cinnamyl alcohol and cinnamaldehyde (B126680), show that the carbon-carbon double bond is susceptible to oxidation. nih.gov This can lead to the formation of epoxides, benzaldehyde (B42025), and benzoic acid. nih.govresearchgate.netnih.gov Autoxidation of cinnamyl alcohol upon exposure to air has been shown to rapidly produce cinnamaldehyde, epoxy cinnamyl alcohol, and cinnamic acid. researchgate.netnih.gov

Therefore, potential oxidative degradation products for alpha-amylcinnamyl formate include:

Epoxidation: Formation of an epoxide across the double bond.

Cleavage of the double bond: This would lead to the formation of benzaldehyde and other smaller molecules.

Oxidation of the formate group: The oxidation of formate esters can lead to the formation of carbonates and other degradation products. Research on the oxidation of fatty acid methyl esters has shown the formation of formic acid and various formate esters as secondary reaction products. researchgate.netrcsi.science

The reactivity of cinnamaldehyde with oxygen is higher than that of cinnamyl alcohol, suggesting that the electronic properties of the substituent group play a significant role in the oxidation rate. nih.gov

Photochemical Reactions and Environmental Fate Modeling

Once volatilized into the atmosphere, fragrance molecules like alpha-amylcinnamyl formate are subject to photochemical degradation. The primary process is reaction with hydroxyl (OH) radicals during the daytime. researchgate.net

Atmospheric Fate: The atmospheric lifetimes of many fragrance materials are typically on the order of a few hours due to these rapid reactions with OH radicals. researchgate.net This indicates that compounds like alpha-amylcinnamyl formate are not expected to undergo long-range atmospheric transport. researchgate.net The reaction would likely involve the addition of the OH radical to the aromatic ring or the carbon-carbon double bond, initiating a chain of reactions leading to smaller, more oxidized products. Photolysis, or direct degradation by sunlight, may also occur, although reactions with OH radicals are generally the dominant loss process for this class of compounds. researchgate.netresearchgate.net

Environmental Fate Modeling: Environmental fate models (EFMs) are used to predict the distribution and concentration of chemicals in various environmental compartments (air, water, soil). up.ptmdpi.com These models integrate data on a chemical's physical properties (e.g., vapor pressure, water solubility) and its degradation rates (hydrolysis, photolysis, biodegradation) to estimate its persistence and potential exposure. researchgate.net For alpha-amylcinnamyl formate, a lack of specific experimental data necessitates the use of Quantitative Structure-Property Relationship (QSPR) models to estimate input parameters. researchgate.net

Table 2: Estimated Atmospheric Lifetime for Related Fragrance Compounds

| Compound Class | Dominant Loss Process | Estimated Atmospheric Lifetime | Reference |

|---|---|---|---|

| Semivolatile Fragrance Materials | Reaction with OH radicals | A few hours or less | researchgate.net |

Note: This table provides a general estimate for related compounds, not specific experimental data for alpha-amylcinnamyl formate.

Thermal Decomposition Pathways

When subjected to elevated temperatures, esters can undergo thermal decomposition. For formate esters, this process typically involves the elimination of formic acid to produce an alkene.

Mechanisms and Products: The pyrolysis of simple formate esters like ethyl formate has been shown to produce the corresponding acid (formic acid) and alkene (ethylene) via a six-centered decomposition mechanism. stackexchange.com At very high temperatures (above 1200 K), these initial products can further decompose into smaller molecules such as carbon monoxide, carbon dioxide, and water. stackexchange.comacs.org

For alpha-amylcinnamyl formate, the expected initial products of thermal decomposition would be formic acid and alpha-amylstyrene. The decomposition of metal formates also shows competitive pathways, yielding products like CO, H₂O, CO₂, and H₂. researchgate.net The stability of fragrance esters is a critical factor in product formulation, as decomposition can lead to significant changes in scent profiles. ijnrd.org

Biodegradation Potential and Environmental Persistence Studies

The biodegradability of alpha-amylcinnamyl formate is a key factor in its environmental persistence. As an ester of a common fragrance alcohol, it is anticipated to be biodegradable.

Expected Pathways: The first step in the biodegradation of an ester is typically enzymatic hydrolysis by esterases, which are ubiquitous in the environment. This would cleave the molecule into alpha-amylcinnamyl alcohol and formic acid. inchem.org Both of these products are known to be biodegradable. Cinnamyl compounds are fundamental to plant biochemistry, and many organisms possess pathways to metabolize them. inchem.org Formate is also a common C-1 source in many biological systems. wikipedia.org

Persistence: The environmental persistence of a chemical is determined by the sum of all degradation rates (hydrolysis, photolysis, biodegradation). Given the expected rapid hydrolysis and subsequent biodegradation of its component parts, alpha-amylcinnamyl formate is not expected to be highly persistent in the environment. The assessment of persistence often relies on determining the chemical's half-life in various environmental media (e.g., soil, water). nih.gov While specific half-life data for this compound is unavailable, the general behavior of fragrance esters suggests a low potential for persistence. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation to determine the energy and distribution of electrons within a molecule. northwestern.edu For alpha-amylcinnamyl formate (B1220265), these calculations would elucidate its fundamental electronic properties.

Key electronic structure descriptors that would be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Electron Density Distribution: This shows where electrons are most likely to be found, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For alpha-amylcinnamyl formate, this would likely show high electron density around the carbonyl oxygen of the formate group and the phenyl ring.

Electrostatic Potential (ESP) Map: An ESP map visualizes the electrostatic potential on the molecule's surface, identifying sites for potential intermolecular interactions, such as hydrogen bonding or electrophilic/nucleophilic attack.

Table 1: Illustrative Electronic Property Data from Quantum Chemical Calculations This table is illustrative of the data type that would be generated from a quantum chemical analysis, as specific data for alpha-amylcinnamyl formate is not available.

| Descriptor | Predicted Value (Arbitrary Units) | Significance for alpha-amylcinnamyl formate |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates potential for electron donation, relevant to oxidation. |

| LUMO Energy | -1.2 eV | Indicates ability to accept electrons, relevant to reduction. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by a force field that approximates the potential energy of the system. nih.gov An MD simulation of alpha-amylcinnamyl formate would reveal its dynamic behavior, conformational preferences, and how it interacts with other molecules. nih.gov

Detailed Research Findings: There are no specific published MD simulation studies for alpha-amylcinnamyl formate. Such a study would involve placing the molecule, either alone or with other molecules (like a solvent), in a simulation box and calculating the trajectory of each atom over nanoseconds or longer. nih.gov

The primary applications for alpha-amylcinnamyl formate would be:

Intermolecular Interactions: By simulating alpha-amylcinnamyl formate in a solvent like water or ethanol (B145695), one could study solvation effects and the specific non-covalent interactions (van der Waals, electrostatic) that govern its behavior in solution.

Prediction of Spectroscopic Signatures (e.g., IR, NMR, MS fragmentation)

Quantum chemistry and other computational methods can predict various types of spectra, which is invaluable for identifying unknown compounds and interpreting experimental data. nih.gov

Detailed Research Findings: While experimental spectra for alpha-amylcinnamyl formate can be acquired, there are no specific computational studies detailing their prediction in the literature reviewed. Computational spectroscopy offers a way to generate theoretical spectra from a molecule's structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectra can be predicted by calculating the vibrational frequencies of the molecule's bonds. nih.gov For alpha-amylcinnamyl formate, this would allow for the assignment of specific peaks to bond vibrations, such as the prominent C=O stretch of the ester, C-O stretches, C=C stretches of the aromatic ring, and C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. nih.gov This involves computing the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. Predicted NMR spectra would help confirm the molecular structure by matching theoretical shifts to experimental ones.

Mass Spectrometry (MS) Fragmentation: Predicting MS fragmentation patterns is more complex but can be approached by simulating the molecule's breakdown following ionization. Methods like Quantum Chemistry-based Electron Ionization Mass Spectrometry (QCEIMS) use molecular dynamics to predict the fragmentation pathways and the resulting mass-to-charge ratios of the fragments. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for alpha-amylcinnamyl formate This table illustrates the type of data generated from spectroscopic predictions. These are not experimentally verified values for the compound.

| Spectroscopy Type | Key Feature | Predicted Value/Region | Corresponding Functional Group |

|---|---|---|---|

| IR | Carbonyl Stretch | ~1725 cm⁻¹ | Ester C=O |

| IR | C=C Aromatic Stretch | ~1600 cm⁻¹ | Phenyl Ring |

| ¹H NMR | Aldehydic Proton (Formate) | ~8.1 ppm | H-C=O |

| ¹H NMR | Aromatic Protons | 7.2 - 7.5 ppm | C₆H₅- |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm | Ester C=O |

| ¹³C NMR | Aromatic Carbons | 125 - 140 ppm | C₆H₅- |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, including the high-energy transition states that are difficult to observe experimentally. nih.gov This is crucial for understanding reaction mechanisms, kinetics, and selectivity.

Detailed Research Findings: No reaction pathway analyses specifically involving the synthesis or degradation of alpha-amylcinnamyl formate were found in the literature. A theoretical study could, for example, model the esterification reaction between alpha-amylcinnamyl alcohol and formic acid. The process would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Finding the Transition State (TS): Searching the potential energy surface for the saddle point corresponding to the highest energy barrier between reactants and products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming process.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants and products.

Such an analysis could reveal the detailed mechanism of its formation, for instance, whether it proceeds through a direct or multi-step pathway. acs.org

Cheminformatics Applications for Structural Diversity and Property Prediction

Cheminformatics applies computational methods to analyze large sets of chemical data, enabling the prediction of properties and the assessment of chemical diversity. nih.gov Machine learning models are often trained on existing data to predict properties for new molecules. chemrxiv.orgnih.gov

Detailed Research Findings: While alpha-amylcinnamyl formate is listed in chemical databases, specific cheminformatics studies focused on it are not available. foodb.ca However, its properties can be predicted using various Quantitative Structure-Property Relationship (QSPR) models.

Molecular Descriptors: The first step is to calculate a set of numerical descriptors from the molecule's 2D or 3D structure. These can include physical properties (molecular weight, logP), topological indices (describing branching and connectivity), and 3D descriptors (surface area, volume).

Property Prediction: These descriptors are then used as input for pre-trained models to predict properties like boiling point, solubility, and potential biological activities or environmental fate. chemrxiv.org For example, the lipophilicity (logP) of alpha-amylcinnamyl formate, which influences its behavior in biological and environmental systems, can be estimated using such models.

Emerging Research Directions and Advanced Chemical Applications

Development of Novel Catalytic Systems for Esterification

The synthesis of esters like alpha-amylcinnamyl formate (B1220265) traditionally relies on methods that can be inefficient or environmentally taxing. Research is now pivoting towards novel catalytic systems that offer higher yields, greater selectivity, and improved sustainability. The esterification to produce alpha-amylcinnamyl formate involves the reaction of α-amylcinnamyl alcohol with a formic acid source.

Key areas of development include:

Enzymatic Catalysis : Lipases, particularly immobilized forms like Novozym 435, have shown exceptional efficacy in synthesizing various esters, including formate and cinnamate (B1238496) esters. researchgate.netnih.govnih.gov These biocatalysts operate under mild conditions (typically 40-70°C), minimizing energy consumption and the formation of by-products. researchgate.netnih.govnih.gov Research on the enzymatic synthesis of phenethyl formate and octyl formate has demonstrated conversion yields exceeding 95%. nih.govnih.gov Applying this to alpha-amylcinnamyl formate could lead to a highly efficient and green production pathway. The reusability of immobilized enzymes further enhances the economic viability of the process. nih.govnih.gov

Solid Acid Catalysts : Heterogeneous solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-36) and sulphated zirconia, are promising alternatives to traditional homogeneous acid catalysts like sulfuric acid. researchgate.net These solid catalysts are easily separated from the reaction mixture, preventing product contamination and allowing for catalyst recycling. researchgate.net They have been successfully used in the synthesis of various fragrance esters, offering high selectivity and avoiding the generation of corrosive and toxic waste. researchgate.net

Table 1: Comparison of Catalytic Systems for Esterification Relevant to Alpha-Amylcinnamyl Formate Synthesis

| Catalytic System | Key Features | Potential Advantages for Synthesis | Relevant Findings from Literature |

|---|---|---|---|

| Immobilized Lipase (B570770) (e.g., Novozym 435) | Biocatalyst, operates under mild temperatures (40-70°C), high specificity. | High conversion yields, reduced by-products, environmentally friendly, reusable catalyst. | Achieved >95% conversion for octyl formate and phenethyl formate. nih.govnih.gov Maximum benzyl (B1604629) cinnamate yield reached 97.3% in 2 hours. researchgate.net |

| Cation-Exchange Resins (e.g., Amberlyst-36) | Heterogeneous solid acid catalyst, reusable. | Easy separation from product, no inorganic contamination, avoids corrosive liquid acids. | Found to be the most active and reusable catalyst for acylation and various esterification reactions. researchgate.net |

| Modified Steglich Esterification | Uses coupling agents like EDC in greener solvents. | Mild reaction conditions (40-45°C), rapid conversion (45 min), good yields without extensive purification. | Successful synthesis of (E)-cinnamate derivatives using acetonitrile (B52724) as a greener solvent, with average yields of 70%. nih.gov |

Advanced Spectroscopic Methodologies

Understanding the behavior of alpha-amylcinnamyl formate in complex mixtures and during chemical transformations requires sophisticated analytical techniques. Advanced spectroscopic methodologies are crucial for quality control, mechanistic studies, and the development of new applications.

Hyphenated Techniques : Techniques combining chromatography and spectroscopy, such as Gas Chromatography-Mass Spectrometry (GC-MS) and particularly high-resolution versions (GC-HRMS), are invaluable. They allow for the separation, identification, and quantification of alpha-amylcinnamyl formate and its potential degradation products or metabolites in intricate matrices. For instance, GC-HRMS has been effectively used to characterize the metabolic intermediates in the degradation of the related compound, cinnamic acid. nih.gov

Spectroscopy for Structural and Functional Analysis : Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the esterification reaction by observing the appearance of the ester carbonyl group and the disappearance of the alcohol hydroxyl group. acs.org Techniques like UV-visible spectroscopy and fluorescence spectroscopy could be employed, especially if the molecule is integrated into larger systems like polymers or nanoparticles, to probe its electronic environment and interactions. acs.org

Deep Learning in Spectroscopy : An emerging frontier is the application of artificial intelligence, specifically deep learning, to spectroscopic data analysis. While direct research on alpha-amylcinnamyl formate is not yet prevalent, this approach holds potential for rapidly identifying the compound in complex spectra, predicting its stability based on subtle spectral shifts, and accelerating the discovery of new formulations with desired release profiles.

Exploration of Supramolecular Chemistry with Alpha-Amylcinnamyl Formate

Supramolecular chemistry, which studies chemical systems composed of molecules held together by non-covalent bonds, offers powerful tools for enhancing the properties of fragrance compounds like alpha-amylcinnamyl formate. wikipedia.org Key research areas include host-guest interactions and encapsulation.

Host-Guest Interactions and Encapsulation : Fragrance molecules are often volatile and can be chemically unstable, especially in certain product bases. nih.govmdpi.com Encapsulation protects the molecule from degradation and controls its release over time, providing a longer-lasting scent. researchgate.netnih.gov

Cyclodextrins : These are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov Research has shown that cinnamyl derivatives can form inclusion complexes with cyclodextrins, where the aromatic part of the molecule is encapsulated within the cavity. researchgate.net This complexation can enhance the stability and solubility of the guest molecule. researchgate.netresearchgate.net Alpha-amylcinnamyl formate could similarly form host-guest complexes with cyclodextrins, protecting it from oxidation and enabling a triggered release.

Polymeric Microcapsules : Another prevalent method involves encapsulating the fragrance oil within a polymeric shell. nih.govmdpi.com This core-shell architecture acts as a diffusion barrier, significantly improving the retention and chemical stability of the volatile compound. researchgate.net Various techniques, including coacervation and interfacial polymerization, can be used to create these microcapsules. nih.govmdpi.com

Table 2: Supramolecular Approaches for Alpha-Amylcinnamyl Formate

| Supramolecular System | Description | Potential Benefits for Fragrance Application | Relevant Research |

|---|---|---|---|

| Cyclodextrin Inclusion Complexes | Host molecules (e.g., α-CD) with a hydrophobic cavity that can encapsulate guest molecules. | Improved chemical stability, protection from oxidation, controlled release, enhanced water solubility. | Cinnamyl-appended α-cyclodextrins have been shown to self-assemble into different supramolecular structures. researchgate.net Encapsulation with cyclodextrins is a widely used method for flavors and fragrances. nih.govmdpi.com |

| Polymeric Microcapsules | Core-shell structures where the fragrance (core) is surrounded by a polymer membrane (shell). | Prevents evaporation, protects from degradation by light or oxygen, provides long-lasting fragrance release. | Polymeric capsules are used in numerous consumer products to enhance fragrance performance and stability. nih.govnih.gov |

Mechanistic Studies of Chemical Stability in Complex Systems

The long-term performance of a fragrance ingredient is dictated by its chemical stability within a final product, such as a lotion, detergent, or fine perfume. Mechanistic studies are essential to understand and predict the degradation pathways of alpha-amylcinnamyl formate.

The structure of alpha-amylcinnamyl formate contains two primary sites susceptible to degradation: the ester functional group and the α,β-unsaturated system inherited from its precursor, α-amylcinnamaldehyde.

Hydrolysis : The formate ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would release α-amylcinnamyl alcohol and formic acid. The rate of this reaction would be highly dependent on the pH of the product matrix.

Oxidation : The allylic double bond and the adjacent aldehyde group in the precursor, α-amylcinnamaldehyde, are known to be susceptible to oxidation, which can lead to the formation of off-odors. thegoodscentscompany.com Although the aldehyde is converted to an alcohol and then an ester in alpha-amylcinnamyl formate, the double bond remains a potential site for oxidation, which could alter the fragrance profile.

Biotransformation : In biological contexts or in the environment, enzymatic pathways can metabolize the compound. Studies on related cinnamyl esters show that they are often first hydrolyzed by carboxylesterases to the corresponding cinnamyl alcohol. wikipedia.org The alcohol can then be further oxidized. wikipedia.org Understanding these pathways is crucial for assessing the compound's environmental fate and persistence.

Green Chemistry Innovations in Synthesis and Degradation

Adherence to the principles of green chemistry is becoming increasingly important in the chemical industry. Research into alpha-amylcinnamyl formate is exploring more environmentally benign methods for both its creation and its eventual breakdown.

Green Synthesis :

Solvent Substitution : Traditional organic reactions often use chlorinated solvents. A greener approach for the synthesis of cinnamyl esters involves replacing these with less toxic and more sustainable alternatives like acetonitrile. nih.gov

Biocatalysis : As mentioned in section 7.1, using enzymes like lipases for esterification represents a cornerstone of green synthesis. researchgate.net These reactions are highly efficient, occur in water or solvent-free systems, and operate at low temperatures, significantly reducing the process's environmental footprint. researchgate.netnih.gov

Solvent-less Reactions : Designing reactions that proceed without a solvent medium is another key green innovation. orientjchem.org This reduces waste and simplifies purification. One-pot multicomponent reactions are particularly amenable to solvent-free conditions. orientjchem.org

Green Degradation :

Biodegradation : Designing molecules for biodegradability is a key goal of green chemistry. The degradation of related compounds like cinnamic acid has been studied in various microorganisms. nih.govresearchgate.net These microbes utilize enzymatic pathways, such as β-oxidation, to break down the aromatic structures. researchgate.net Research could focus on identifying or engineering microorganisms capable of efficiently degrading alpha-amylcinnamyl formate, ensuring it does not persist in the environment.

Q & A

How can researchers confirm the identity and purity of alpha-amylcinnamyl formate obtained from AldrichCPR?

Answer:

AldrichCPR compounds, including alpha-amylcinnamyl formate, are provided without analytical data, requiring independent validation . A methodological approach includes:

- Spectroscopic Characterization : Use -NMR and -NMR to verify the ester group and alkyl chain structure. Compare observed chemical shifts with predicted values from computational tools (e.g., ACD/Labs or ChemDraw).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Chromatographic Purity : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity.

- Cross-Validation : Compare data with structurally similar AldrichCPR esters (e.g., 3-tetrahydro-2-furanylpropyl formate) .

How should researchers address discrepancies in spectroscopic data during structural elucidation of alpha-amylcinnamyl formate?

Answer:

Discrepancies may arise due to impurities, stereochemical variations, or instrumentation artifacts. Mitigation strategies include:

- Orthogonal Techniques : Combine NMR with FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1740 cm) and X-ray crystallography if crystals are obtainable.

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

- Batch Consistency : Analyze multiple lots of the compound to rule out supplier variability .

What are the optimal storage conditions for alpha-amylcinnamyl formate to ensure stability in long-term studies?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants to avoid hydrolysis of the ester group.

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free cinnamyl alcohol or formic acid) .

How can researchers design experiments to explore structure-activity relationships (SAR) for alpha-amylcinnamyl formate derivatives?

Answer:

- Synthetic Modification : Introduce functional groups (e.g., halogens, methyl branches) at the amyl or cinnamyl positions.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., hydrolases) .

- Biological Assays : Pair synthetic derivatives with enzymatic inhibition studies (e.g., amylase activity assays) to correlate structural changes with activity.

What methodologies are recommended for resolving impurities in AldrichCPR-sourced alpha-amylcinnamyl formate?

Answer:

- Preparative Chromatography : Use flash chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the pure compound.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data.

- Impurity Profiling : LC-MS/MS identifies co-eluting species, guiding purification steps .

How can computational approaches enhance the study of alpha-amylcinnamyl formate’s reactivity in catalytic systems?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with catalytic surfaces (e.g., palladium nanoparticles) to predict reaction pathways.

- DFT Calculations : Investigate transition states for ester hydrolysis or transesterification reactions.

- Machine Learning : Train models on existing AldrichCPR compound datasets to predict reactivity under varying conditions .

What experimental controls are critical when studying alpha-amylcinnamyl formate in enzymatic assays?

Answer:

- Blank Reactions : Include assays without the compound to account for background hydrolysis.

- Positive Controls : Use known esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to validate assay conditions.

- Temperature/pH Optimization : Pre-screen activity across physiological ranges (pH 6–8, 25–37°C) .

How can researchers reconcile conflicting bioactivity data for alpha-amylcinnamyl formate across studies?

Answer:

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay endpoints) from published datasets.

- Dose-Response Curves : Establish EC values under standardized conditions.

- Batch Effects : Verify compound identity/purity across studies, as AldrichCPR does not guarantee consistency .

What advanced techniques are recommended for characterizing the stereochemistry of alpha-amylcinnamyl formate?

Answer:

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions.

- Stereoselective Synthesis : Employ asymmetric catalysis to produce enantiopure reference standards .

How should researchers document and report analytical data for alpha-amylcinnamyl formate to ensure reproducibility?

Answer:

- Detailed Metadata : Include instrumentation parameters (e.g., NMR field strength, HPLC gradient), lot numbers, and purity thresholds.

- Open Data Practices : Deposit raw spectra/chromatograms in repositories like Zenodo or Figshare.

- Adherence to Guidelines : Follow AMCP Format for structured reporting of experimental protocols and results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.